molecular formula C6H4BrF3N2O B11857693 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine

5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine

Cat. No.: B11857693
M. Wt: 257.01 g/mol
InChI Key: HMOZTPMXDXOARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4BrF3N2O and a molecular weight of 257.01 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine typically involves the bromination of 4-methoxy-2-(trifluoromethyl)pyrimidine. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4BrF3N2O

Molecular Weight

257.01 g/mol

IUPAC Name

5-bromo-4-methoxy-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4BrF3N2O/c1-13-4-3(7)2-11-5(12-4)6(8,9)10/h2H,1H3

InChI Key

HMOZTPMXDXOARP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1Br)C(F)(F)F

Origin of Product

United States

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